Dynphin A (1-13) Acetate
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Overview
Description
Dynorphin A (1-13) Acetate is a synthetic peptide derived from the endogenous opioid peptide dynorphin A. It is composed of the first 13 amino acids of dynorphin A and is known for its potent activity at the kappa-opioid receptor. This compound has been extensively studied for its role in modulating pain, stress, and emotional responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dynorphin A (1-13) Acetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Dynorphin A (1-13) Acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Dynorphin A (1-13) Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Dynorphin A (1-13) Acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurotransmitter release and receptor activity.
Medicine: Explored for its potential therapeutic effects in pain management, addiction treatment, and mood disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the kappa-opioid receptor.
Mechanism of Action
Dynorphin A (1-13) Acetate exerts its effects primarily through activation of the kappa-opioid receptor. Upon binding to this receptor, it induces a conformational change that activates intracellular signaling pathways. This leads to the modulation of neurotransmitter release and changes in neuronal excitability. The compound also interacts with N-methyl-D-aspartate (NMDA) receptors, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Dynorphin A (1-17): A longer peptide with similar kappa-opioid receptor activity.
Dynorphin A (1-8): A shorter peptide with reduced activity compared to Dynorphin A (1-13).
Dynorphin B (1-13): Another dynorphin peptide with distinct receptor binding properties.
Uniqueness
Dynorphin A (1-13) Acetate is unique due to its specific amino acid sequence, which confers high affinity and selectivity for the kappa-opioid receptor. This makes it a valuable tool for studying the physiological and pharmacological roles of this receptor system .
Properties
Molecular Formula |
C77H130N24O17 |
---|---|
Molecular Weight |
1664.0 g/mol |
IUPAC Name |
acetic acid;6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C75H126N24O15.C2H4O2/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47;1-2(3)4/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87);1H3,(H,3,4) |
InChI Key |
OIXVNZBNMIKBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |
Origin of Product |
United States |
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